3-Propoxybenzoic acid chemical properties and structure
3-Propoxybenzoic acid chemical properties and structure
An In-depth Technical Guide to 3-Propoxybenzoic Acid: Chemical Properties, Structure, and Applications
Introduction
3-Propoxybenzoic acid (CAS No: 190965-42-5) is a monosubstituted benzoic acid derivative characterized by a propoxy group at the meta position of the benzene ring.[1] As a member of the alkoxybenzoic acid family, it serves as a crucial intermediate and molecular building block in various fields of chemical synthesis. Its unique combination of a carboxylic acid functional group and an ether linkage provides a versatile scaffold for developing more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications, particularly in the context of drug discovery and materials science, for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The molecular structure of 3-Propoxybenzoic acid consists of a benzene ring functionalized with a carboxylic acid group and a propoxy ether group at positions 1 and 3, respectively. This arrangement dictates its chemical reactivity and physical characteristics.
Caption: 2D Chemical Structure of 3-Propoxybenzoic Acid.
Summary of Physicochemical Data
The key identifying and physical properties of 3-Propoxybenzoic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | 3-propoxybenzoic acid | |
| CAS Number | 190965-42-5 | [1] |
| Canonical SMILES | CCCOC1=CC=CC(=C1)C(=O)O | [2] |
| InChI Key | ZMXUPQVAIFGMPS-UHFFFAOYSA-N | [2] |
| Appearance | White solid (inferred) | [3] |
| Predicted XlogP | 2.9 | [2] |
Spectroscopic Profile
The structural features of 3-Propoxybenzoic acid can be confirmed through various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of meta-substitution. The propoxy group will exhibit a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the oxygen atom. A broad singlet, typically downfield, corresponds to the acidic proton of the carboxylic acid.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals. This includes signals for the carboxyl carbon, the six aromatic carbons (four CH and two quaternary), and the three carbons of the propoxy chain.
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Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[4] A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[4] Additional peaks will be present for C-H aromatic and aliphatic stretches, C=C aromatic stretches, and C-O ether stretches.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 180. Common fragmentation patterns include the loss of the propoxy group and the carboxyl group, leading to characteristic fragment ions.[2]
Solubility and Acidity
The acidity, or pKa, is a critical parameter. For benzoic acid, the pKa is approximately 4.2. The electron-donating nature of the propoxy group at the meta-position is expected to have a minor effect on the acidity, resulting in a pKa value close to that of benzoic acid itself.[6]
Synthesis and Reactivity
A common and efficient method for the synthesis of 3-Propoxybenzoic acid is the Williamson ether synthesis, starting from a readily available precursor like methyl 3-hydroxybenzoate.
Experimental Protocol: Synthesis of 3-Propoxybenzoic Acid
This two-step protocol involves the etherification of the phenolic hydroxyl group followed by the hydrolysis of the methyl ester.
Step 1: Synthesis of Methyl 3-propoxybenzoate
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Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-hydroxybenzoate (1.0 eq.) in acetone or dimethylformamide (DMF).
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol.
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Alkylation: Add 1-bromopropane or 1-iodopropane (1.2 eq.) to the reaction mixture. The reaction is heated to reflux and stirred for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 3-propoxybenzoate.
Step 2: Hydrolysis to 3-Propoxybenzoic Acid
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Saponification: Dissolve the crude methyl 3-propoxybenzoate from the previous step in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2.0 eq.) or lithium hydroxide (LiOH) and heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed.
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Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2. The 3-Propoxybenzoic acid will precipitate out of the solution as a solid.
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Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Caption: Synthetic workflow for 3-Propoxybenzoic Acid.
Applications in Research and Drug Development
While specific drugs containing the 3-propoxybenzoic acid moiety are not prominent, its value lies in its utility as a versatile building block and a scaffold for modifying molecular properties.
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Benzoic acid derivatives are common in medicinal chemistry. For instance, 3-sulfonamido benzoic acid derivatives have been developed as potent P2Y14R antagonists for treating acute lung injury.[7] The 3-propoxybenzoic acid scaffold can be used to synthesize analogous structures where the propoxy group serves to modulate lipophilicity (logP), a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The ether linkage is generally stable in vivo, making it a suitable modification. Such intermediates are vital for creating libraries of compounds for screening and lead optimization.[3]
Role in Prodrug Design
The carboxylic acid group of 3-Propoxybenzoic acid can be masked to create prodrugs.[8] Esterification of the carboxyl group can improve oral bioavailability by increasing lipophilicity and masking a charge, facilitating passage through cell membranes. These ester prodrugs can then be hydrolyzed by endogenous esterases in the body to release the active carboxylic acid parent drug.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 180.20 g/mol , 3-Propoxybenzoic acid fits the profile of a molecular fragment ("Rule of Three"). Its defined structure, containing hydrogen bond donors and acceptors along with a hydrophobic alkyl chain, makes it an attractive candidate for FBDD screening campaigns to identify initial low-affinity binders to biological targets.
Caption: Role as a building block in a drug discovery pipeline.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Propoxybenzoic acid is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
3-Propoxybenzoic acid is a valuable and versatile chemical intermediate with a well-defined structural and spectroscopic profile. Its synthesis is straightforward via established methods like the Williamson ether synthesis. For researchers in medicinal chemistry and materials science, it offers a reliable scaffold for creating novel molecules with tailored properties, serving as a key building block in the synthesis of compound libraries and as a tool for modulating physicochemical properties in drug design. Proper adherence to safety protocols is essential when handling this compound.
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